

AMG-8718: A Preclinical BACE1 Inhibitor Candidate for Alzheimer's Disease

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (A β) plaques in the brain.[1][2][3][4] The beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the rate-limiting enzyme in the production of A β peptides, making it a prime therapeutic target for the development of disease-modifying therapies for AD.[1][5][6] This technical guide provides a comprehensive overview of the preclinical data on **AMG-8718**, a potent and orally active BACE1 inhibitor. While showing promise in early studies, its development was likely halted due to off-target toxicity. This document aims to serve as a valuable resource for researchers in the field of Alzheimer's drug discovery by detailing the compound's characteristics, experimental evaluation, and the challenges associated with its development.

Core Compound Data: AMG-8718

AMG-8718 is a potent, selective, and orally active inhibitor of BACE1.[7] Preclinical studies demonstrated its ability to significantly reduce A β levels in both the cerebrospinal fluid (CSF) and the brain of animal models.[7]

Table 1: In Vitro Potency and Selectivity of AMG-8718



Target	IC50 (μM)	Ki (μM)	Notes
BACE1	0.0007	-	Potent inhibition of the primary target enzyme.[7]
BACE2	0.005	-	Demonstrates selectivity for BACE1 over the homologous BACE2.[7]
hERG	-	>10	Indicates low risk for cardiac-related toxicity.[7]

Table 2: Preclinical Pharmacokinetics of AMG-8718

Species	Administration	Bioavailability (%)	Key Findings
Rat	IV (2 mg/kg), PO (5 mg/kg)	70	Good oral bioavailability.[7]
Beagle Dog	IV, PO	96	Excellent oral bioavailability.[7]
Cynomolgus Monkey	IV, PO	101	Excellent oral bioavailability.[7]

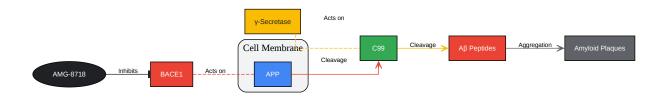
Table 3: Preclinical Pharmacodynamics of AMG-8718 in

Compartment	EC50 (nM)	Aβ Reduction	Dosing
CSF	18	50%	30 mg/kg, p.o. (at 4 hours)[7]
Brain	67	50%	30 mg/kg, p.o. (at 4 hours)[7]



Signaling Pathway and Mechanism of Action

BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP). This cleavage generates a secreted ectodomain of APP (sAPP β) and a membrane-bound C-terminal fragment (C99).[2] The subsequent cleavage of C99 by γ -secretase releases the A β peptides, which can then aggregate to form the pathological plaques seen in Alzheimer's disease.[2] **AMG-8718**, as a BACE1 inhibitor, directly blocks the initial step of this cascade, thereby reducing the production of all downstream A β species.



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Caption: BACE1 initiates the amyloidogenic pathway by cleaving APP.

Experimental Protocols

The preclinical evaluation of BACE1 inhibitors like **AMG-8718** typically involves a tiered approach, starting with in vitro enzymatic and cellular assays, followed by in vivo pharmacokinetic, pharmacodynamic, and toxicity studies in animal models.

BACE1 Enzymatic Assay (FRET-based)

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of BACE1.

- Principle: A fluorogenic peptide substrate containing the BACE1 cleavage site is used.
 Cleavage of the substrate by BACE1 separates a fluorophore from a quencher, resulting in an increase in fluorescence.
- Materials:



- Recombinant human BACE1 enzyme
- Fluorogenic peptide substrate
- Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
- Test compound (AMG-8718) dissolved in DMSO
- 96-well black microplates
- Fluorescence plate reader
- Procedure:
 - Add assay buffer to the wells of the microplate.
 - Add the test compound at various concentrations.
 - Initiate the reaction by adding the BACE1 enzyme.
 - Incubate at a controlled temperature (e.g., 37°C).
 - Add the fluorogenic substrate.
 - Measure fluorescence intensity over time.
 - Calculate the percent inhibition and determine the IC50 value.[8]

Cellular AB Reduction Assay

This assay assesses the ability of a compound to inhibit BACE1 activity within a cellular context.

- Principle: Cells overexpressing human APP are treated with the test compound. The amount of Aβ secreted into the cell culture medium is then measured.
- Materials:
 - Cell line stably expressing human APP (e.g., HEK293-APP or SH-SY5Y-APP)



- Cell culture medium and supplements
- Test compound (AMG-8718)
- ELISA kits specific for Aβ40 and Aβ42
- Procedure:
 - Plate the cells and allow them to adhere.
 - Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
 - Collect the conditioned cell culture medium.
 - Measure the concentration of secreted Aβ40 and Aβ42 using ELISA.
 - Calculate the percent reduction in Aβ levels and determine the IC50 values.[8]

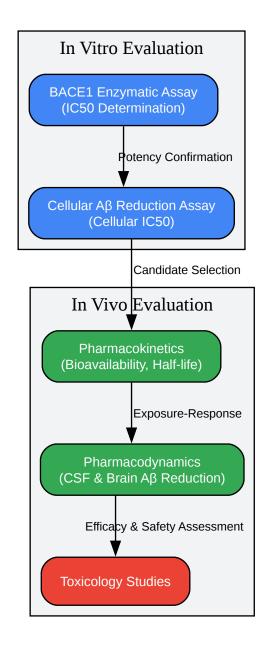
In Vivo Aβ Reduction Studies in Rodents

These studies evaluate the efficacy of the BACE1 inhibitor in reducing brain and CSF $A\beta$ levels in living animals.

- Principle: The test compound is administered to rodents (e.g., rats or transgenic mice expressing human APP), and subsequent changes in Aβ levels in the brain and CSF are measured.
- Animals:
 - Wild-type rats or APP transgenic mice.
- Procedure:
 - Administer the test compound (AMG-8718) via the desired route (e.g., oral gavage).
 - At various time points after dosing, collect CSF and brain tissue.
 - Homogenize the brain tissue.



- Measure Aβ40 and Aβ42 levels in the CSF and brain homogenates using ELISA.
- Correlate compound exposure (pharmacokinetics) with Aβ reduction (pharmacodynamics) to determine the EC50.[9]



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Caption: Tiered experimental workflow for BACE1 inhibitor evaluation.

Safety and Toxicology



A significant finding in the preclinical evaluation of **AMG-8718** was the observation of retinal thinning in a 1-month rat toxicity study.[10] Further investigation suggested this was an off-target effect related to the impairment of phagolysosomal function, leading to photoreceptor dysfunction and eventual loss.[10] This adverse finding likely led to the discontinuation of the compound's development, as retinal toxicity is a major safety concern.

Clinical Development Status

There is no publicly available information on any clinical trials conducted with **AMG-8718**. The significant preclinical safety finding of retinal toxicity in rats is the most probable reason for the compound not advancing into human studies. The development of BACE1 inhibitors has been challenging, with several candidates failing in late-stage clinical trials due to a lack of efficacy or safety concerns, including cognitive worsening.[5][11]

Conclusion

AMG-8718 is a potent, selective, and orally bioavailable BACE1 inhibitor that demonstrated robust Aβ-lowering effects in preclinical models. However, the identification of off-target retinal toxicity in rats highlighted a significant safety liability that likely halted its progression to the clinic. The case of **AMG-8718** underscores the critical importance of thorough preclinical safety and toxicology assessments in drug development. While BACE1 remains a theoretically attractive target for Alzheimer's disease, the challenges of achieving a therapeutic window that balances efficacy with on- and off-target side effects continue to be a major hurdle for the field. The detailed preclinical data presented in this guide can serve as a valuable reference for the development of future BACE1 inhibitors with improved safety profiles.

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